![molecular formula C7H8ClN3O6 B14415702 Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester CAS No. 82531-54-2](/img/no-structure.png)
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester is a chemical compound with the molecular formula C7-H8-Cl-N3-O6 and a molecular weight of 265.63 g/mol . This compound is known for its unique structure, which includes a chloroacetic acid moiety esterified with a hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl group. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
The synthesis of chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester can be achieved through several synthetic routes. One common method involves the esterification of chloroacetic acid with the corresponding pyrimidinyl alcohol under acidic conditions . Industrial production methods typically involve the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: The chloro group in chloroacetic acid can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying the structure and function of proteins and nucleic acids. This interaction can lead to changes in cellular pathways and biological activities .
Vergleich Mit ähnlichen Verbindungen
Chloroacetic acid hexahydro-2,6-dioxo-5-methyl-5-nitro-4-pyrimidinyl ester can be compared with other similar compounds, such as:
Dichloroacetic acid: Similar in structure but with two chloro groups, making it more reactive.
Trichloroacetic acid: Contains three chloro groups, used in different industrial applications.
Fluoroacetic acid: Contains a fluorine atom instead of chlorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific ester structure and the presence of both nitro and chloro groups, which confer distinct chemical and biological properties .
Eigenschaften
82531-54-2 | |
Molekularformel |
C7H8ClN3O6 |
Molekulargewicht |
265.61 g/mol |
IUPAC-Name |
(5-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-yl) 2-chloroacetate |
InChI |
InChI=1S/C7H8ClN3O6/c1-7(11(15)16)4(13)9-6(14)10-5(7)17-3(12)2-8/h5H,2H2,1H3,(H2,9,10,13,14) |
InChI-Schlüssel |
ZXKILZLLJCXOQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NC(=O)NC1=O)OC(=O)CCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.